molecular formula C7H4BrCl2F B8665327 2-bromomethyl-1,3-dichloro-4-fluorobenzene

2-bromomethyl-1,3-dichloro-4-fluorobenzene

Cat. No.: B8665327
M. Wt: 257.91 g/mol
InChI Key: XBHANOGRPYYGCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromomethyl-1,3-dichloro-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromomethyl-1,3-dichloro-4-fluorobenzene typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the precursor and brominating agent are mixed in a solvent and passed through a reactor under controlled conditions. This method ensures consistent product quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-bromomethyl-1,3-dichloro-4-fluorobenzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-bromomethyl-1,3-dichloro-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromomethyl-1,3-dichloro-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)-1,3-dichlorobenzene
  • 2-(Bromomethyl)-4-fluorobenzene
  • 1,3-Dichloro-4-fluorobenzene

Uniqueness

2-bromomethyl-1,3-dichloro-4-fluorobenzene is unique due to the combination of bromine, chlorine, and fluorine atoms on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This unique combination allows for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C7H4BrCl2F

Molecular Weight

257.91 g/mol

IUPAC Name

2-(bromomethyl)-1,3-dichloro-4-fluorobenzene

InChI

InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2

InChI Key

XBHANOGRPYYGCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)Cl)CBr)Cl

Origin of Product

United States

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